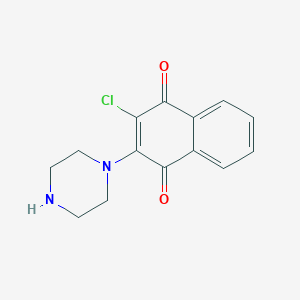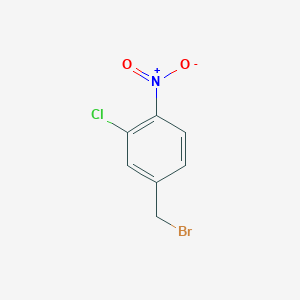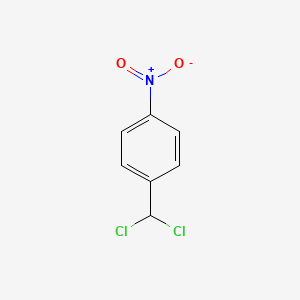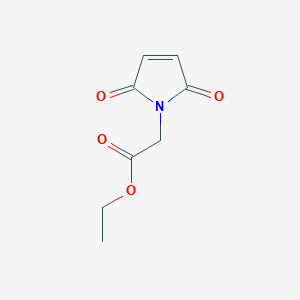
Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate is a compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 . It is also known as 1H-Pyrrole-1-acetic acid, 2,5-dihydro-2,5-dioxo-, ethyl ester . It is a solid that may appear white or light yellow .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate is represented by the formula C8H9NO4 . The compound has a molecular weight of 183.16 .Chemical Reactions Analysis
Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate may exhibit the characteristics of an ester, making it susceptible to hydrolysis and addition reactions .Physical And Chemical Properties Analysis
Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate is a solid that may appear white or light yellow . It is soluble in some organic solvents such as ethanol and acetone, but has a lower solubility in water .Eigenschaften
CAS-Nummer |
57079-04-6 |
|---|---|
Produktname |
Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate |
Molekularformel |
C8H9NO4 |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
ethyl 2-(2,5-dioxopyrrol-1-yl)acetate |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
APWRAEFIWMXQDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

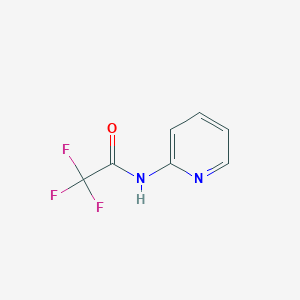
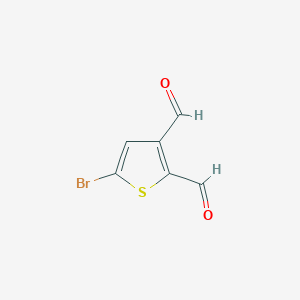
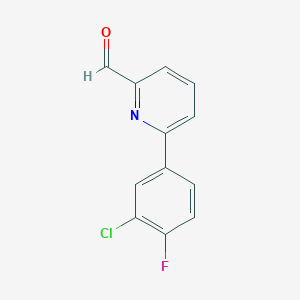
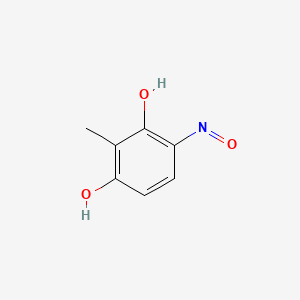
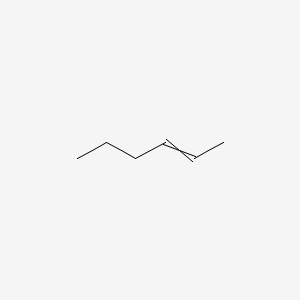
![2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol](/img/structure/B8810681.png)
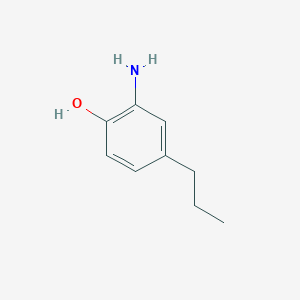
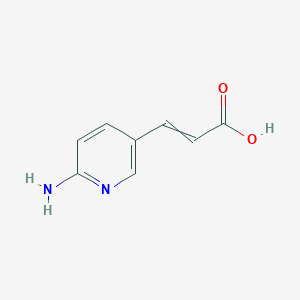
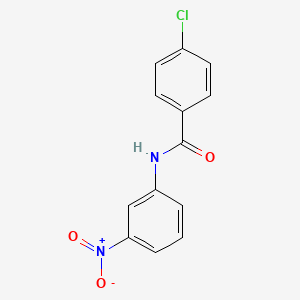
![2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B8810707.png)
![2-Naphthalenecarboxamide, 1-hydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B8810712.png)
